n-Benzyl-n-methylformamide
Overview
Description
n-Benzyl-n-methylformamide is an organic compound with the molecular formula C₉H₁₁NO. It is a colorless liquid at room temperature and is known for its applications in organic synthesis. The compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to a methyl group and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Benzyl-n-methylformamide can be synthesized through various methods. One common method involves the reaction of n-methylformamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced using a catalytic process involving the reaction of n-methylformamide with benzyl alcohol in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-n-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form n-benzyl-n-methylamine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products:
Oxidation: this compound oxide.
Reduction: n-Benzyl-n-methylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Benzyl-n-methylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for studying amide bond formation.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of n-Benzyl-n-methylformamide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems .
Comparison with Similar Compounds
n-Methylformamide: Similar in structure but lacks the benzyl group.
n-Benzylformamide: Similar but lacks the methyl group on the nitrogen atom.
n,n-Dimethylformamide: Contains two methyl groups on the nitrogen atom instead of a benzyl and a methyl group.
Uniqueness: n-Benzyl-n-methylformamide is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-N-methylformamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(8-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVHDOLKAPAIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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